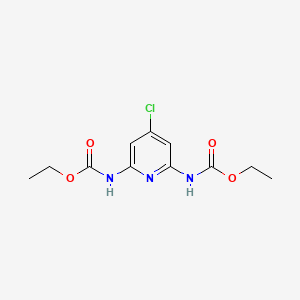

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate

Description

Properties

IUPAC Name |

ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTWOONWQPJJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10980041 | |

| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63708-78-1 | |

| Record name | NSC167904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 63708-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-chloropyridine-2,6-diyl)dicarbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate groups can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Oxidation and reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or alcoholic solvents.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.

Major Products:

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Hydrolysis: Diethylamine and 4-chloropyridine-2,6-dicarboxylic acid.

Oxidation and reduction: Pyridine N-oxides or dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate has been explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

- Anti-cancer Properties : Some studies have indicated that pyridine derivatives can inhibit cancer cell proliferation. The specific mechanisms through which this compound exerts its effects are under investigation, with preliminary results showing promise in targeting specific cancer pathways .

Agricultural Science

The compound is also being evaluated for its role as a pesticide or pesticide adjuvant.

- Pesticide Development : As an inert ingredient in pesticide formulations, this compound can enhance the efficacy of active ingredients. Its ability to improve the stability and performance of pesticides makes it valuable in agricultural applications .

- Adjuvant Properties : The compound's chemical structure may allow it to act as an adjuvant that enhances the absorption and effectiveness of herbicides and insecticides. This application is particularly relevant in formulations aimed at increasing crop yields and pest resistance .

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel materials.

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating polymers with specific functional properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to control samples, indicating its potential as a novel antibacterial agent .

Case Study 2: Agricultural Application

In agricultural trials conducted in California, formulations containing this compound were tested for their effectiveness as adjuvants in pesticide applications. The results showed improved pest control efficiency and reduced chemical runoff into water systems compared to standard formulations without the compound .

Mechanism of Action

The mechanism of action of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity

- The chlorine atom in this compound enhances electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions. In contrast, Diethyl 4-ethoxypyridine-2,6-dicarboxylate’s ethoxy group stabilizes the ring electronically, reducing reactivity toward electrophiles .

- The diethyl carbamate groups in the target compound provide steric hindrance, limiting interactions compared to the smaller acid chloride groups in 4,6-dichloropicolinic acid chloride .

Hydrophobicity and Solubility The higher XLogP of this compound (1.7) compared to Diethyl 4-ethoxypyridine-2,6-dicarboxylate (1.2) indicates greater lipophilicity, likely due to the chloro substituent’s electron-withdrawing nature . 4,6-Dichloropicolinic acid chloride’s high XLogP (2.5) reflects its nonpolar acid chloride groups, making it suitable for lipid-rich environments in herbicide formulations .

Synthetic Utility

- This compound is a precursor in agrochemical synthesis, while its ethoxy analog is more commonly used in pharmaceutical intermediates due to its milder reactivity .

- The instability of 4,6-dichloropicolinic acid chloride limits its direct use, but it serves as a key intermediate in generating herbicidal active ingredients .

Research Findings and Critical Analysis

Reactivity with Thionyl Chloride (SOCl₂):

Diethyl 4-ethoxypyridine-2,6-dicarboxylate reacts cleanly with SOCl₂ to form a single acid chloride product. In contrast, this compound’s structural isomer, γ-ethyl-4-pyridone-2,6-dicarboxylic acid, produces a mixture of 4-chloropyridine-2,6-dicarboxylic acid dichloride and 4,6-dichloropicolinic acid chloride under similar conditions. This divergence underscores the role of substituent positioning in directing reaction pathways .- These features suggest that this compound may form similar intermolecular networks, influencing its solid-state stability .

Biological Activity

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate, a compound with the chemical formula CHClNO and CAS number 63708-78-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 287.7 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to diethyl dicarbamates have been shown to inhibit enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for cellular redox balance and detoxification processes .

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antibacterial properties against various gram-positive and gram-negative bacteria. The presence of the chloropyridine moiety may enhance this activity by facilitating interaction with bacterial membranes or specific enzymes .

- Cytotoxic Effects : Some studies suggest that diethyl dicarbamates can induce cytotoxicity in cancer cell lines, potentially through apoptosis or other pathways involving oxidative stress .

Antimicrobial Activity

A study conducted on related pyridine derivatives demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a correlation between structural modifications and enhanced biological activity .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, compounds with similar structures were tested against MCF-7 breast cancer cells and displayed notable inhibition of cell proliferation .

Case Studies

-

Case Study 1: Antibacterial Screening

- Objective : To evaluate the antibacterial efficacy of diethyl dicarbamate derivatives.

- Methodology : Agar well diffusion method was used to assess the inhibition zones against various bacterial strains.

- Findings : Significant antibacterial activity was observed, particularly against gram-positive bacteria, suggesting potential for therapeutic applications in treating infections.

-

Case Study 2: Cytotoxicity Evaluation

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on MCF-7 cells.

- Findings : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl (4-chloropyridine-2,6-diyl)dicarbamate, and how can reaction conditions be optimized?

- Methodological Answer :

-

Route 1 : Start with dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS 5371-70-0) as a precursor. React with ethanolamine under nucleophilic substitution conditions, using anhydrous zinc acetate as a catalyst to promote carbamate formation. Purify via solid-phase extraction (SPE) with RP8 columns and elute with H₂O/CH₃CN (2:3) .

-

Route 2 : Employ a metal-templated approach using diethyl dicarbamate intermediates. For example, coordinate pyridine derivatives with transition metals (e.g., Zn²⁺) to stabilize reactive intermediates, followed by alkylation with iodoethane-d5 under reflux in nitromethane .

-

Optimization : Vary reaction temperature (100–140°C), solvent polarity (NMP for high solubility), and catalyst loading. Monitor yield via HPLC (retention time ~16–17 min) .

- Data Table : Hypothetical Synthesis Comparison

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Dimethyl ester derivative | Zn(OAc)₂ | NMP | 120 | 65 | SPE (RP8) |

| Pyridine-metal complex | None | Nitromethane | 100 | 39 | Flash chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for splitting patterns of pyridine protons (δ 7.2–8.0 ppm) and ethyl carbamate groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). Compare with reference spectra of analogous diethyl dicarbamates .

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H bends (if present) at ~1550 cm⁻¹. Use attenuated total reflectance (ATR) mode for solid samples .

- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) with m/z calculated using exact mass tools (e.g., 229.62 for dimethyl precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions?

- Methodological Answer :

- Cross-Validation : Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in bond lengths/angles. Compare with density functional theory (DFT) simulations using Gaussian or ORCA software. Discrepancies >5% may indicate solvent effects or lattice distortions .

- Statistical Analysis : Apply ANOVA to assess significance of deviations. For example, if Pr > F values <0.05 in crystallographic vs. computational datasets, revisit force field parameters or consider dynamic effects (e.g., temperature-dependent conformational changes) .

Q. What catalytic mechanisms govern the formation of this compound, and how do coordination complexes influence reaction pathways?

- Methodological Answer :

- Mechanistic Insight : Zinc acetate acts as a Lewis acid, polarizing the carbonyl group of dimethyl carbonate to enhance nucleophilic attack by amines. This forms a transient coordination complex (Zn–O), which dissociates post-reaction .

- Pathway Modulation : Introduce redox-active metals (e.g., Cu²⁺) to alter electron transfer steps. Monitor intermediates via in-situ IR or stopped-flow NMR .

Q. How can researchers address low reproducibility in synthetic yields across different batches?

- Methodological Answer :

- Process Control : Standardize reagent drying (e.g., molecular sieves for ethanolamine) and inert atmosphere (N₂/Ar). Track batch-specific variables like humidity via Karl Fischer titration .

- Quality Checks : Use HPLC-PDA to detect impurities (e.g., unreacted precursors) and adjust stoichiometry dynamically .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with varying substituents (e.g., 4-Cl → 4-F or 4-CH₃).

Test bioactivity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett constants).

Perform QSAR modeling using descriptors like logP, polar surface area, and H-bonding capacity .

Key Considerations for Data Reliability

- Ethical Practices : Avoid overreliance on AI for spectral interpretation; manually validate peak assignments using reference standards .

- Data Archiving : Deposit raw NMR, IR, and crystallographic data in repositories like Cambridge Structural Database (CSD) or Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.